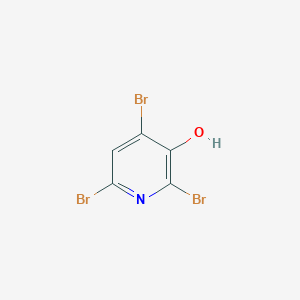

2,4,6-Tribromopyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJDOBAYAHWINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216239 | |

| Record name | 2,4,6-Tribromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-34-2 | |

| Record name | 2,4,6-Tribromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromopyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-Tribromopyridin-3-ol from 3-Hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-tribromopyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The core of this document focuses on the direct, exhaustive bromination of 3-hydroxypyridine, a readily available starting material. This guide furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction

Polybrominated heterocyclic compounds are valuable intermediates in organic synthesis, often serving as precursors for the introduction of various functional groups through cross-coupling reactions or nucleophilic substitutions. This compound, in particular, presents a scaffold with multiple reactive sites, making it a versatile building block for the development of novel pharmaceutical agents and functional materials. The synthesis of this compound can be achieved through the direct and exhaustive bromination of 3-hydroxypyridine. The reaction conditions, particularly the choice of solvent, are critical in determining the extent of bromination.

Reaction Scheme

The overall transformation involves the electrophilic substitution of hydrogen atoms on the pyridine ring with bromine. The hydroxyl group at the 3-position is an activating group, facilitating the bromination at the ortho and para positions (2, 4, and 6).

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-hydroxypyridine.

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine (3-Pyridinol) |

| Reagent | Aqueous Bromine Solution (Excess) |

| Product | This compound |

| Solvent | Water |

| Reaction Temperature | Room Temperature |

| Molar Ratio (Br₂:Substrate) | > 3:1 (Excess) |

| Appearance of Product | Crystalline solid |

Detailed Experimental Protocol

This protocol is based on the established method for the exhaustive bromination of 3-hydroxypyridine in an aqueous medium.

Materials:

-

3-Hydroxypyridine

-

Bromine

-

Distilled water

-

Sodium bisulfite (or other suitable reducing agent)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-hydroxypyridine in distilled water.

-

Preparation of Bromine Solution: In a separate container, carefully prepare an aqueous solution of bromine. Due to the hazardous nature of bromine, this should be done in a well-ventilated fume hood. The amount of bromine used should be in stoichiometric excess (at least 3 molar equivalents) relative to the 3-hydroxypyridine to ensure complete tribromination.

-

Reaction: Slowly add the aqueous bromine solution to the stirred solution of 3-hydroxypyridine at room temperature. The addition should be controlled to manage any potential exotherm. The reaction mixture will likely develop a color due to the presence of excess bromine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up:

-

Once the reaction is complete, the excess bromine in the solution needs to be quenched. This can be achieved by the careful, portion-wise addition of a reducing agent like sodium bisulfite solution until the color of the bromine disappears.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any remaining salts or impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a crystalline solid.

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed with care to control the addition of bromine and prevent a rapid temperature increase.

-

Handle all chemicals in accordance with standard laboratory safety procedures.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific experimental setup and scale.

An In-depth Technical Guide to the Bromination of 3-Hydroxypyridine to Yield 2,4,6-Tribromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tribromopyridin-3-ol from 3-hydroxypyridine. This document details the reaction's core principles, experimental protocols, and the physicochemical properties of the resulting product, intended for professionals in chemical research and drug development.

Introduction

The bromination of pyridine rings is a fundamental transformation in organic synthesis, enabling the introduction of bromine atoms that can serve as versatile handles for further functionalization. 3-Hydroxypyridine, an electron-rich heteroaromatic compound, is particularly susceptible to electrophilic aromatic substitution. The hydroxyl group strongly activates the pyridine ring, directing bromination to the ortho and para positions (2, 4, and 6 positions). Exhaustive bromination under appropriate conditions leads to the formation of this compound, a highly functionalized molecule with potential applications in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The synthesis of this compound from 3-hydroxypyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group at the 3-position is a powerful activating group, significantly increasing the electron density of the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions. This enhanced nucleophilicity facilitates the attack on an electrophilic bromine species.

The reaction typically involves the use of a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). In the case of elemental bromine, a Lewis acid catalyst is generally not required due to the high activation of the substrate. The reaction proceeds in a stepwise manner, with the sequential addition of three bromine atoms to the 2, 4, and 6 positions of the pyridine ring.

Spectroscopic Analysis of 2,4,6-Tribromopyridin-3-ol: A Technical Overview

For Immediate Release

This technical guide provides a framework for the spectroscopic analysis of 2,4,6-Tribromopyridin-3-ol, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR data for this compound, this document outlines the standard methodologies for acquiring such data and presents a logical workflow for the process. This guide is intended for researchers, scientists, and professionals in drug development who are working with halogenated pyridine derivatives.

Introduction

This compound is a halogenated pyridinol derivative. The arrangement of bromine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its electronic properties and reactivity, making it a molecule of interest in medicinal chemistry and materials science. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are fundamental for the structural elucidation and characterization of such novel compounds.

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted NMR chemical shifts. However, for the purpose of this technical guide, we will focus on the experimental procedures required to obtain and interpret this data.

Table 1: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | H-5 |

| ¹H | Data not available | Data not available | Data not available | OH |

| ¹³C | Data not available | - | - | C-2 |

| ¹³C | Data not available | - | - | C-3 |

| ¹³C | Data not available | - | - | C-4 |

| ¹³C | Data not available | - | - | C-5 |

| ¹³C | Data not available | - | - | C-6 |

Note: As of the date of this publication, experimental ¹H and ¹³C NMR data for this compound has not been reported in publicly accessible literature. The table is presented as a template for experimental findings.

Experimental Protocols for NMR Spectroscopy

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, which would be applicable to this compound.

1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent.

-

Recommended Solvents: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD) are common choices. The selection of the solvent will depend on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the expected aromatic and hydroxyl proton signals.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, will cover the full range of expected carbon chemical shifts.

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from receiving a sample to its final spectroscopic characterization.

Caption: Workflow for NMR Spectroscopic Analysis.

This comprehensive workflow ensures a systematic approach to obtaining high-quality NMR data for the structural elucidation of this compound or any other novel chemical entity. Researchers are encouraged to adapt the specific parameters based on the instrumentation available and the unique properties of the compound under investigation.

Unraveling the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2,4,6-Tribromopyridin-3-ol

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4,6-Tribromopyridin-3-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of halogenated heterocyclic compounds. Due to the absence of publicly available experimental mass spectrometry data for this specific molecule, this guide constructs a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds, including 2,4,6-tribromophenol and various brominated pyridines.

Core Concepts in the Mass Spectrometry of Halogenated Pyridinols

Under electron ionization, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ionic fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the key structural features dictating its fragmentation are the pyridine ring, the three bromine substituents, and the hydroxyl group. The presence of three bromine atoms is of particular significance due to the characteristic isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the formation of the molecular ion. Subsequent fragmentation is proposed to proceed through several key pathways, including the sequential loss of bromine atoms, elimination of carbon monoxide (CO) from the hydroxyl group, and cleavage of the pyridine ring with the loss of hydrogen cyanide (HCN).

A proposed fragmentation pathway is visualized in the following diagram:

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound based on the proposed fragmentation pathway and analysis of related compounds. The m/z values reflect the isotopic distribution of bromine.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss | Notes |

| [C₅H₂Br₃NO]⁺˙ | Molecular Ion | 331/333/335/337 | - | Exhibits a characteristic 1:3:3:1 isotopic pattern for three bromine atoms. |

| [C₅H₂Br₂NO]⁺ | 252/254/256 | Br• | Loss of a bromine radical. Shows a 1:2:1 isotopic pattern for two bromine atoms. | |

| [C₅H₂BrNO]⁺˙ | 173/175 | 2 x Br• | Loss of two bromine radicals. Shows a 1:1 isotopic pattern for one bromine atom. | |

| [C₄H₂Br₂N]⁺ | 224/226/228 | Br•, CO | Loss of a bromine radical followed by carbon monoxide. | |

| [C₄H₂BrN]⁺˙ | 145/147 | 2 x Br•, CO | Loss of two bromine radicals followed by carbon monoxide. | |

| [C₅H₂Br₂O]⁺ | 251/253/255 | HCN | Hypothetical loss of hydrogen cyanide from the molecular ion, based on pyridine fragmentation. | |

| [C₄H₂N]⁺ | 52 | 2 x Br•, CO, HBr, HCN | Further fragmentation of the pyridine ring. |

Experimental Protocols

While no specific experimental protocol for this compound is available, a general methodology for the analysis of such a compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to obtain a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ion Source: Electron Ionization (EI).

-

Injector: Split/splitless, operated at 250 °C.

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 10 minutes at 280 °C.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

4.3. Data Analysis

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of bromine-containing fragments.

-

Compare the experimental spectrum with the predicted fragmentation pathway and data from analogous compounds to confirm the structure.

Conclusion

This technical guide provides a foundational framework for understanding the potential mass spectrometric fragmentation of this compound under electron ionization. The proposed pathways, derived from the known behavior of structurally similar molecules, highlight the expected losses of bromine, carbon monoxide, and fragmentation of the pyridine ring. The provided experimental protocol offers a starting point for the analysis of this and related halogenated heterocyclic compounds. It is important to note that the presented fragmentation is theoretical and awaits experimental verification. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the identification and structural characterization of novel brominated compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,6-Tribromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 2,4,6-Tribromopyridin-3-ol. Due to the limited availability of direct spectroscopic data for this specific molecule in public literature, this guide synthesizes information from analogous substituted pyridines, phenols, and brominated aromatic compounds to predict and interpret its IR spectrum. This document is intended to assist researchers in identifying the key functional groups and understanding the vibrational modes of this compound, which is crucial for its characterization in drug development and chemical research.

Predicted Infrared Absorption Data

The primary functional groups within this compound are the hydroxyl group (-OH), the pyridine ring, and the carbon-bromine bonds (C-Br). The expected vibrational frequencies for these groups are summarized in the table below. These predictions are based on established group frequency ranges and data from related molecules.[1][2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Hydroxyl) | O-H stretch | 3600 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In monomeric or gas-phase spectra, a sharper peak around 3600 cm⁻¹ might be observed.[4] |

| O-H in-plane bend | ~1440 - 1395 | Medium | Often coupled with other vibrations in the fingerprint region.[3] | |

| C-O stretch | ~1320 - 1210 | Strong | The exact position can be influenced by the electronic effects of the bromine substituents and the pyridine ring.[3] | |

| Pyridine Ring | C=C and C=N stretch | ~1615 - 1430 | Medium to Strong | The pyridine ring typically shows a series of bands in this region.[5][6] Substitution can affect the number and position of these bands. |

| Ring Breathing/Deformation | ~1000 - 600 | Medium to Weak | These vibrations are characteristic of the pyridine ring structure.[1] | |

| C-H out-of-plane bend | ~900 - 675 | Strong | The specific frequency can be indicative of the substitution pattern on the ring.[2][3] | |

| C-Br (Bromo) | C-Br stretch | ~690 - 515 | Medium to Strong | The presence of multiple heavy bromine atoms will likely result in strong absorptions in this lower frequency range.[3] |

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines a standard procedure for acquiring the infrared spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[1]

Materials and Equipment:

-

This compound sample (finely powdered)

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr.

-

Combine the sample and KBr in an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of the pellet press.

-

Ensure the powder is evenly distributed.

-

Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or moisture contamination.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

References

Physical and chemical properties of 2,4,6-Tribromopyridin-3-ol

Introduction

2,4,6-Tribromopyridin-3-ol is a polyhalogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with three bromine atoms and a hydroxyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The high degree of bromination and the presence of a hydroxyl group offer multiple sites for further functionalization. This guide aims to consolidate the known information about this compound and provide a theoretical framework for its properties and synthesis where experimental data is lacking.

Core Properties and Data

The fundamental identifiers and computed properties for this compound are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6602-34-2 | [1][2][3][4] |

| Molecular Formula | C₅H₂Br₃NO | [1] |

| Molecular Weight | 331.79 g/mol | [1] |

| Canonical SMILES | C1(=C(C(=NC(=C1)Br)Br)O)Br | [1] |

| InChI Key | CJJDOBAYAHWINI-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

| LogP | 3.07 | A measure of lipophilicity. |

| Polar Surface Area (PSA) | 33.12 Ų | |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | From the nitrogen and oxygen atoms. |

| Rotatable Bonds | 0 |

graph "Core_Identifiers" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Central Node Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14]; // Properties CAS [label="CAS: 6602-34-2"]; Formula [label="Formula: C₅H₂Br₃NO"]; MW [label="MW: 331.79 g/mol"]; IUPAC [label="IUPAC Name:\nthis compound"]; SMILES [label="SMILES:\nOC1=C(Br)C=C(Br)N=C1Br"]; // Edges Compound -- CAS [len=1.5]; Compound -- Formula [len=1.5]; Compound -- MW [len=1.5]; Compound -- IUPAC [len=2.0]; Compound -- SMILES [len=2.0];

}

Caption: Key identifiers for this compound.

Physical and Chemical Properties

3.1 Physical Properties

-

Appearance: The physical state (e.g., solid, liquid) and color are not specified in available literature. Analogous compounds like 2,4,6-tribromophenol are typically white to off-white crystalline solids.

-

Melting Point: Experimental data is not available.

-

Boiling Point: Experimental data is not available.

-

Solubility: Solubility in water and common organic solvents has not been experimentally determined. Given its LogP value of 3.07, it is expected to have low solubility in water and higher solubility in organic solvents like ethers, and chlorinated hydrocarbons.

3.2 Spectroscopic Data

No experimental NMR, IR, or Mass Spectrometry data for this compound is publicly available. For reference, theoretical studies on similar molecules like 3-bromo-2-hydroxypyridine have been conducted to predict their spectral properties.[5][6]

3.3 Chemical Properties and Reactivity

The reactivity of this compound is dictated by the pyridine ring, the three bromine substituents, and the hydroxyl group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic substitution.

-

Bromine Substituents: The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions, particularly at the 2-, 4-, and 6-positions which are activated by the ring nitrogen. The reactivity of these positions can be influenced by the electronic effects of the hydroxyl group.

-

Hydroxyl Group: The -OH group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, though such reactions are generally difficult on a pyridine ring. It can also be deprotonated to form a phenoxide-like species, enhancing its nucleophilicity. Furthermore, it can be converted into other functional groups, such as an ether or an ester, or a triflate for cross-coupling reactions.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not described in the surveyed literature. However, a plausible synthetic route can be proposed based on general methods for the preparation of polysubstituted 3-hydroxypyridines.

4.1 Hypothetical Synthesis Protocol

A potential synthetic route could involve the de novo construction of the pyridine ring followed by bromination, or the bromination of a pre-existing 3-hydroxypyridine scaffold. Given the directing effects of the substituents, a multi-step process would likely be required for regioselective synthesis.

One general approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.[9][10] Another modern approach is the "anti-Wacker"-type cyclization.[7][8]

A more classical approach might involve the following steps, illustrated in the workflow diagram below:

-

Starting Material: Begin with 3-hydroxypyridine.

-

Bromination: Direct bromination of 3-hydroxypyridine. This reaction would need to be carefully controlled to achieve the desired tribromination. The hydroxyl group is an activating group, which would facilitate the electrophilic substitution of bromine atoms onto the ring. The reaction would likely require a bromine source (e.g., Br₂) and a suitable solvent.

-

Purification: The crude product would then be purified, likely using techniques such as recrystallization or column chromatography to isolate the desired this compound from any mono- or di-brominated side products.

Caption: A plausible, hypothetical workflow for the synthesis of this compound.

Involvement in Signaling Pathways or Drug Development

Currently, there is no available information in the public domain linking this compound to any specific biological signaling pathways or active drug development programs. However, the pyridine scaffold is a common motif in many biologically active compounds, and halogenated derivatives are often explored in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Safety Information

No specific safety data sheet (SDS) for this compound is readily available. For general guidance, one should refer to the safety information for structurally similar compounds, such as other brominated phenols and pyridines.[11][12][13]

-

General Hazards: Such compounds are often irritants to the skin, eyes, and respiratory tract.

-

Handling: It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toxicity: The toxicological properties have not been determined. Halogenated aromatic compounds can have varying levels of toxicity and may be harmful if ingested, inhaled, or absorbed through the skin.

Researchers should always perform a thorough risk assessment before handling this or any other chemical.

References

- 1. This compound | CAS 6602-34-2 [matrix-fine-chemicals.com]

- 2. This compound|6602-34-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 6602-34-2 | 2,4,6-Tribromo-3-pyridinol | Tetrahedron [thsci.com]

- 4. 2,4,6-TRIBROMO-3-PYRIDINOL | 6602-34-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]

- 9. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 2,4,6-Tribromopyridin-3-ol: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tribromopyridin-3-ol, a halogenated pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally analogous compounds to detail its chemical identity, propose a synthetic route, present representative characterization data, and explore potential biological activities. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of polysubstituted brominated pyridines.

Chemical Identity and Properties

This compound is a polyhalogenated aromatic heterocyclic compound. Its structure combines a pyridine ring with three bromine substituents and a hydroxyl group, suggesting potential for diverse chemical reactivity and biological interactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 6602-34-2 | [1] |

| Molecular Formula | C₅H₂Br₃NO | [1] |

| Molecular Weight | 331.79 g/mol | [1] |

| SMILES | OC1=C(Br)C=C(Br)N=C1Br | [1] |

| InChIKey | CJJDOBAYAHWINI-UHFFFAOYSA-N | [1] |

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on general chemical principles and requires experimental validation.

Materials:

-

3-Hydroxypyridine

-

Liquid Bromine (Br₂)

-

40% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ice-salt bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Preparation of Brominating Agent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a 40% aqueous solution of sodium hydroxide to between -10 and 0 °C using an ice-salt bath. While maintaining this temperature, add liquid bromine dropwise with vigorous stirring to form a sodium hypobromite solution.[2]

-

Dissolution of Starting Material: Dissolve 3-hydroxypyridine in a separate container with a 40% aqueous sodium hydroxide solution.[2]

-

Bromination Reaction: Slowly add the 3-hydroxypyridine solution dropwise to the cold sodium hypobromite solution. The temperature of the reaction mixture should be carefully maintained between 10-15 °C.[2]

-

Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Neutralization and Isolation: Once the reaction is complete, carefully neutralize the mixture by adding acid (e.g., HCl or H₂SO₄) until the pH reaches 7. The crude product is expected to precipitate out of the solution.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent to obtain this compound.

Representative Characterization Data

As experimental data for this compound is not available, the following tables present representative spectral data from closely related compounds, such as brominated pyridines and hydroxypyridines. This information can serve as a reference for the characterization of the target compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) | Reference (Analogous Compound) |

| ¹H | ~7.5-8.5 | s | - | Aromatic-H | [3] |

| ¹³C | ~150-160 | - | - | C-OH | [4][5] |

| ¹³C | ~140-150 | - | - | C-Br | [4][5] |

| ¹³C | ~110-130 | - | - | Aromatic C-H | [4][5] |

Table 2: Representative IR and Mass Spectrometry Data

| Technique | Value | Interpretation (Hypothetical) | Reference (Analogous Compound) |

| IR (cm⁻¹) | ~3400-3200 (broad) | O-H stretch | [6] |

| IR (cm⁻¹) | ~1600-1450 | C=C and C=N stretching (aromatic ring) | [6] |

| IR (cm⁻¹) | ~700-500 | C-Br stretch | [6] |

| Mass Spec (m/z) | ~331, 333, 335 | Molecular ion peak cluster (due to Br isotopes) | [7] |

Potential Biological Activities and Signaling Pathways

Based on the biological activities of structurally similar brominated phenols and pyridines, this compound could potentially exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Halogenated pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of bromine atoms can enhance the anticancer potential of a molecule.

Table 3: Cytotoxicity of Structurally Related Halogenated Compounds against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Halogenated Benzofuran | A549 (Lung) | 6.3 ± 2.5 | [8] |

| Halogenated Benzofuran | HepG2 (Liver) | 11 ± 3.2 | [8] |

| Brominated Benzofuran | HepG2 (Liver) | 3.8 ± 0.5 | [8] |

| Brominated Benzofuran | A549 (Lung) | 3.5 ± 0.6 | [8] |

Antimicrobial Activity

Bromophenols are known to possess antimicrobial properties, including the inhibition of biofilm formation, a key virulence factor in many pathogenic bacteria.

Anti-inflammatory Activity

Derivatives of 3-hydroxypyridine have shown anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[9]

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a starting point for researchers by outlining its fundamental properties, a plausible synthetic strategy, and potential areas of biological investigation based on the activities of related compounds. Further experimental work is necessary to validate the proposed synthesis, fully characterize the compound, and elucidate its biological functions and potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-2-hydroxypyridine(13466-43-8) 13C NMR [m.chemicalbook.com]

- 5. 3-Hydroxypyridine(109-00-2) 13C NMR [m.chemicalbook.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystal Structure of 2,4,6-Tribromopyridin-3-ol: A Technical Overview

Despite a comprehensive search of crystallographic databases and the scientific literature, the complete X-ray crystal structure of 2,4,6-Tribromopyridin-3-ol, including detailed quantitative data such as unit cell dimensions, bond lengths, and bond angles, is not publicly available at this time.

This technical guide addresses the current state of knowledge regarding this compound and outlines the standard experimental and computational workflows that would be employed in its structural determination. While the specific crystallographic data for the title compound remains elusive, this document will serve as a valuable resource for researchers and professionals in drug development by detailing the necessary experimental protocols and data analysis pipelines.

Compound Identification

Table 1: Compound Identification for this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,4,6-Tribromo-3-hydroxypyridine |

| CAS Number | 6602-34-2 |

| Molecular Formula | C₅H₂Br₃NO |

| Molecular Weight | 331.79 g/mol |

| Chemical Structure |

Experimental Protocols for Crystal Structure Determination

The determination of the X-ray crystal structure of a compound like this compound follows a well-established workflow, from synthesis to data analysis.

Synthesis and Crystallization

Following successful synthesis and purification, the next challenge is to grow single crystals of sufficient quality for X-ray diffraction. This is often the most challenging and time-consuming part of the process. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then bombarded with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity.

The key parameters for data collection include:

-

X-ray source: Typically a copper (Cu Kα) or molybdenum (Mo Kα) source.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the positions and intensities of the diffracted X-ray spots.

Data Processing and Structure Solution

The collected diffraction data is then processed to determine the crystal structure. This involves several computational steps:

-

Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal). The intensities of the spots are then integrated.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. This is typically done using a least-squares refinement process.

Logical Workflow for Crystal Structure Determination

The overall process for determining the X-ray crystal structure can be visualized as a logical workflow.

Caption: A generalized workflow for the determination of an X-ray crystal structure.

Potential Signaling Pathways and Research Applications

While no specific signaling pathways involving this compound have been identified in the available literature, substituted pyridines are a class of compounds with diverse biological activities. They are common scaffolds in medicinal chemistry and can interact with a wide range of biological targets. Potential areas of investigation for this compound, once its structure and properties are fully characterized, could include:

-

Enzyme Inhibition: The tribromo- and hydroxyl-substituents could facilitate interactions with the active sites of various enzymes.

-

Receptor Binding: The pyridine core is a well-known pharmacophore that can interact with various receptors in the central nervous system and other tissues.

-

Antimicrobial Activity: Halogenated organic compounds often exhibit antimicrobial properties.

A hypothetical signaling pathway investigation might follow the logical steps outlined below.

Caption: A logical flow for investigating the biological activity of a novel compound.

Conclusion

The determination of the X-ray crystal structure of this compound is a prerequisite for a thorough understanding of its chemical and physical properties, as well as for exploring its potential applications in research and drug development. Although the complete crystal structure data is not currently available, the established methodologies for synthesis, crystallization, and X-ray diffraction analysis provide a clear roadmap for its future determination. The information and workflows presented in this guide offer a foundational understanding for researchers interested in pursuing the structural elucidation and biological evaluation of this and related compounds. Further research is warranted to obtain and analyze the crystal structure of this compound, which will undoubtedly provide valuable insights for the scientific community.

Solubility Profile of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,6-tribromopyridin-3-ol (CAS No. 6602-34-2) in common organic solvents. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed, generalized experimental protocol for determining the solubility of organic compounds, which can be readily applied to this compound. Furthermore, a logical workflow for this experimental procedure is presented visually using a Graphviz diagram. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for this compound, a critical parameter in drug discovery and development.

Introduction

This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many pharmaceutical agents, and halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. The hydroxyl group introduces a polar site capable of hydrogen bonding, influencing its solubility in various media.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. Therefore, a data table cannot be provided. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine these values.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound, such as this compound, in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for its accuracy and reliability.

Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is achieved.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Expected Solubility Profile (Qualitative)

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring should allow for favorable interactions with these solvents, leading to relatively good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting that it will be soluble in alcohols.

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Moderate solubility is expected. The three bromine atoms increase the molecule's lipophilicity and molecular weight, which will favor solubility in these solvents, while the polar hydroxyl group may limit it to some extent.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is anticipated due to the significant polarity mismatch between the polar hydroxyl and pyridine nitrogen functionalities and the nonpolar nature of the solvent.

Conclusion

While quantitative solubility data for this compound is currently unavailable in the literature, this guide provides a comprehensive experimental protocol and a logical workflow to enable researchers to determine this crucial parameter. The provided methodology, based on the well-established shake-flask method, will allow for the generation of accurate and reproducible solubility data, which is indispensable for the advancement of research and development involving this compound. The qualitative predictions based on its molecular structure offer a preliminary guide for solvent selection in experimental work.

The Synthetic Versatility of 2,4,6-Tribromopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and a hydroxyl group on a pyridine core, offers multiple reaction sites for derivatization. This technical guide explores the synthesis of this key intermediate and its application in the construction of more complex molecular architectures, such as pyrido-oxazines, which can serve as precursors for biarylated compounds and terpyridine ligands. The strategic positioning of the bromine atoms allows for selective functionalization, making this compound a valuable tool for the development of novel pharmaceuticals and materials.

Synthesis of this compound

The preparation of this compound is achieved through the bromination of 3-hydroxypyridine. This straightforward yet effective method provides the tribrominated product in good yield.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in 60 mL of water, bromine (10.84 mL, 210 mmol) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solid that forms during the reaction is collected by suction filtration. The resulting solid product is this compound, which can be used in subsequent steps without the need for further purification.

| Reactant | Molecular Weight ( g/mol ) | Amount (g or mL) | Moles (mmol) |

| 3-Hydroxypyridine | 95.10 | 5 g | 52.5 |

| Bromine | 159.81 | 10.84 mL | 210 |

| Water | 18.02 | 60 mL | - |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 331.79 | 12 g | 69 |

Application in the Synthesis of Substituted Pyrido-oxazines

A key application of this compound is its use as a precursor in the synthesis of substituted pyrido-oxazines. This transformation is accomplished through a tandem SN2 and SNAr reaction, showcasing the reactivity of both the hydroxyl group and the bromine substituents.

Experimental Protocol: Synthesis of 3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine[1]

A suspension of potassium carbonate (167 mg, 1.208 mmol) in 1 mL of DMF is prepared. To this stirred suspension, this compound (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol) are added. The reaction mixture is stirred for 10 hours at 120 °C. After cooling, 3 mL of water is added, and the mixture is extracted with ethyl acetate (3 x 8 mL). The combined organic layers are washed with water (3 mL) and brine (3 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude residue is purified by silica gel chromatography (20% EtOAc/hexane) to yield the product.

| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |

| This compound | 331.79 | 100 | 0.302 |

| 3-chloro-N,N-dimethylpropan-1-amine hydrochloride | 158.07 | 86 | 0.604 |

| Potassium Carbonate | 138.21 | 167 | 1.208 |

| Product | Molecular Weight ( g/mol ) | Yield (mg) | Yield (%) |

| 3-(2,4-Dibromo-7,8-dihydro-6H-[1][2]oxazino[4,3-a]pyridin-6-yl)-N,N-dimethylpropan-1-amine | 425.10 | 38 | 39 |

Logical Workflow and Further Applications

The synthetic utility of this compound extends beyond the initial formation of pyrido-oxazines. The remaining bromine atoms on the pyrido-oxazine scaffold serve as valuable handles for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the construction of biarylated pyrido-oxazines and, subsequently, terpyridine ligands, which are of significant interest in coordination chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,6-Tribromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki cross-coupling reactions with 2,4,6-tribromopyridin-3-ol. This versatile building block offers multiple reaction sites for the introduction of various aryl and heteroaryl substituents, enabling the synthesis of complex polysubstituted pyridine derivatives of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This palladium-catalyzed reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.[2] this compound is a particularly interesting substrate for Suzuki couplings due to the presence of three bromine atoms at positions amenable to substitution, as well as a hydroxyl group that can influence reactivity and be used for further functionalization. The differential reactivity of the bromine atoms can potentially allow for selective and sequential couplings.

General Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki reaction involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium complex.[1][3] The base is crucial for activating the organoboron compound.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1]

Experimental Considerations for this compound

Regioselectivity

In polyhalogenated systems, the regioselectivity of the Suzuki coupling is a key consideration. The order of reactivity for halogens is generally I > Br > Cl.[1] For a tribrominated pyridine ring, the electronic environment of each bromine atom will influence its reactivity. The position para to the nitrogen (C4) is often the most reactive, followed by the ortho positions (C2 and C6). The presence of the hydroxyl group at C3 will further modulate the electronic properties of the ring and influence the relative reactivity of the adjacent bromine atoms at C2 and C4. It is anticipated that the bromine at the 4-position will be the most susceptible to initial coupling, followed by the 6-position and then the 2-position. Careful control of reaction conditions (catalyst, ligand, base, solvent, and temperature) may allow for selective mono-, di-, or tri-arylation.[6][8]

Key Reaction Parameters

The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalysts: Palladium catalysts are the most common choice for Suzuki couplings.[1] Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[1][3] For challenging substrates, including electron-rich or sterically hindered halides, more specialized catalysts or ligands may be necessary.[9][10]

Ligands: Phosphine ligands are typically used to stabilize the palladium catalyst and modulate its reactivity.[1] Bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition and are often effective for less reactive aryl chlorides and bromides.[1] Examples include P(t-Bu)₃ and PCy₃.

Bases: The choice of base is critical and can significantly impact the reaction outcome.[1] Common inorganic bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[1][2] The selection of the base often depends on the solvent and the stability of the substrates and products to basic conditions.

Solvents: A variety of solvents can be used for Suzuki reactions, often in biphasic mixtures with water.[2] Common choices include toluene, dioxane, THF, and DMF.[2] The use of aqueous solvent systems can be advantageous for both safety and economic reasons.[2]

Tabulated Summary of Reaction Conditions

The following tables summarize typical conditions for Suzuki cross-coupling reactions of halogenated pyridines and related compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Substrates |

| Pd(PPh₃)₄ | None (PPh₃ is the ligand) | 1-5 | Aryl iodides and bromides |

| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, PCy₃ | 1-5 | Aryl bromides and chlorides |

| Pd₂(dba)₃ | SPhos, XPhos | 1-5 | Sterically hindered substrates |

| PdCl₂(dppf) | dppf | 1-5 | Heterocyclic halides |

Table 2: Common Bases and Solvents

| Base | Solvent System | Typical Concentration | Notes |

| K₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 1-2 M | A versatile and common choice.[4] |

| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 1-2 M | A stronger base, often used for less reactive substrates. |

| K₃PO₄ | DMF, Dioxane | 1-2 M | A non-nucleophilic base, suitable for base-sensitive functional groups.[11] |

| NaOH | THF/H₂O, Toluene/H₂O | 1-2 M | A strong and inexpensive base. |

Detailed Experimental Protocols

The following are generalized protocols for Suzuki cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes (mono-, di-, or tri-substitution).

Protocol 1: Mono-arylation at the C4 Position (Presumed Most Reactive)

This protocol aims for selective mono-substitution by using a limited amount of the boronic acid and milder reaction conditions.

Materials:

-

This compound

-

Arylboronic acid (1.05 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2 equivalents)

-

1,4-Dioxane

-

Water (deoxygenated)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent), the arylboronic acid (1.05 equivalents), and K₂CO₃ (2 equivalents).

-

Add Pd(PPh₃)₄ (0.03 equivalents).

-

Add deoxygenated 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M of the pyridine substrate).

-

Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Per-arylation (Tri-substitution)

This protocol aims for complete substitution of all three bromine atoms by using an excess of the boronic acid and more forcing conditions.

Materials:

-

This compound

-

Arylboronic acid (3.5 - 4.5 equivalents)

-

Pd(OAc)₂ (5 mol%)

-

P(t-Bu)₃ (10 mol%) or another suitable ligand

-

Cs₂CO₃ (6 equivalents)

-

Toluene

-

Water (deoxygenated)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equivalents) and the phosphine ligand (0.10 equivalents) to deoxygenated toluene. Stir for 10-15 minutes to form the active catalyst.

-

Add this compound (1 equivalent), the arylboronic acid (3.5 - 4.5 equivalents), and Cs₂CO₃ (6 equivalents).

-

Add a small amount of deoxygenated water (e.g., 10% v/v of the toluene).

-

Heat the reaction mixture to reflux (around 110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography.

Visualizing the Workflow

General Suzuki Coupling Workflow

Caption: A generalized workflow for performing a Suzuki cross-coupling reaction.

Logical Relationship for Sequential Coupling

Caption: Potential pathways for sequential Suzuki coupling of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling with 2,4,6-Tribromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2,4,6-tribromopyridin-3-ol. This versatile cross-coupling reaction enables the formation of carbon-carbon bonds between the tribromopyridine scaffold and various terminal alkynes, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1][2][3]

The Sonogashira coupling is a powerful tool in organic synthesis, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine.[1][4]

Data Presentation: Reaction Conditions and Expected Outcomes

While specific data for this compound is not extensively available, the following table summarizes typical conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for optimization. The reactivity of the bromine atoms on the pyridine ring is expected to follow the general trend for aryl halides (I > Br > Cl), and can be influenced by the electronic and steric environment.[4][5][6] In the case of this compound, the bromine at the 4-position is anticipated to be the most reactive, followed by the bromine at the 2-position, and lastly the bromine at the 6-position, due to the electronic influence of the hydroxyl and nitrogen atoms.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [7][8] |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | THF/Et₃N | Room Temp | 16 | Low (25) | [9] | |

| 3 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp | - | - | [5] |

| 4 | Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent | [10] |

| 5 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp | 3 | 89 | [4] |

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is often necessary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the mono-alkynylation of this compound. To favor mono-substitution, a controlled stoichiometry of the alkyne is crucial.[5]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Anhydrous and degassed base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere of argon or nitrogen.

-

Solvent and Base Addition: Add the anhydrous and degassed solvent and base to the flask via syringe.

-

Degassing: Stir the mixture at room temperature for 10-15 minutes, ensuring all solids are dissolved. If necessary, degas the mixture by bubbling argon through it for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at the desired temperature (starting from room temperature and gradually increasing if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted pyridinol.[5]

Troubleshooting and Optimization:

-

No Reaction: Increase the temperature, try a different palladium catalyst or ligand, or use a more polar solvent like DMF. Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere.[11]

-

Homocoupling of Alkyne (Glaser Product): Reduce the amount of CuI catalyst or switch to a copper-free protocol. Ensure strict anaerobic conditions.[5]

-

Di- or Tri-alkynylation: To favor mono-substitution, use a controlled amount of the alkyne (1.0-1.2 eq), lower the reaction temperature, and shorten the reaction time.[5] Monitor the reaction closely to stop it once the desired mono-alkynylated product is the major component.

-

Low Yield: Optimize the base, solvent, and temperature. The choice of the palladium catalyst and its ligand can significantly impact the yield.[6]

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]